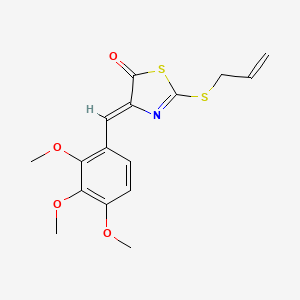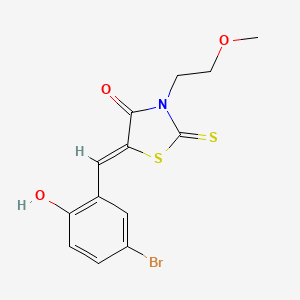![molecular formula C14H24N2O B5170237 (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine, also known as IMPEA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to interact with proteins such as caspase-3, Bax, and Bcl-2, which are involved in apoptosis. It has also been shown to regulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of oxidative stress, and the regulation of neurotransmitter levels. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine in lab experiments is that it has been shown to have low toxicity and minimal side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the exploration of its potential therapeutic applications in other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine can be synthesized through a multi-step process involving the reaction of 3-isopropyl-5-methylphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting product with 2-(2-aminoethoxy)ethanol. The final product is then obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been studied for its potential therapeutic effects in various medical conditions, including cancer, Alzheimer's disease, and depression. In cancer research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to improve cognitive function and reduce oxidative stress. In depression research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation.
Eigenschaften
IUPAC Name |
N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)13-8-12(3)9-14(10-13)17-7-6-16-5-4-15/h8-11,16H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHEDGYXVUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNCCN)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)


![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)